molecular formula C9H6BrIO3 B13693698 3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid

3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid

Cat. No.: B13693698
M. Wt: 368.95 g/mol
InChI Key: LJUINEVZQCWWNS-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a phenyl ring disubstituted with bromine and iodine atoms, functionalized with a 2-oxopropanoic acid chain. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing complex molecules for pharmaceutical and materials science research. The presence of both bromo and iodo substituents offers distinct reactivity profiles for sequential cross-coupling reactions, such as Suzuki or Ullmann-type couplings, enabling the synthesis of diverse biaryl structures . The 2-oxopropanoic acid (alpha-keto acid) moiety is a key functional group in medicinal chemistry, found in inhibitors of various enzymes and used in the synthesis of heterocyclic compounds . Researchers can utilize this compound as a precursor for developing potential bioactive molecules, including antioxidants and anticancer agents, as suggested by studies on structurally related aryl oxopropanoic acid and triazole derivatives . The product is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and storage information. Specific CAS number, molecular weight, and analytical data for this exact compound are subject to verification upon product qualification.

Properties

Molecular Formula

C9H6BrIO3

Molecular Weight

368.95 g/mol

IUPAC Name

3-(5-bromo-2-iodophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrIO3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

LJUINEVZQCWWNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)C(=O)O)I

Origin of Product

United States

Preparation Methods

Halogenation of Aromatic Precursors

  • Bromination : N-bromosuccinimide (NBS) is commonly used to selectively brominate aromatic ketones at the 5-position under mild conditions (25-30°C) in solvents such as acetonitrile. For example, 7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one was brominated using 0.38 g NBS per 0.4 g substrate, stirred for 2 hours at 25-30°C, yielding the bromo-substituted intermediate after solvent removal and petroleum ether washing.

  • Iodination : Introduction of iodine at the 2-position is achieved by reaction with methyl iodide in the presence of phase transfer catalysts like tetrabutylammonium hydrogen sulfate in tetrahydrofuran (THF) at 25-30°C. The reaction mixture is then treated with aqueous potassium hydroxide and heated to 55-60°C for 6 hours to facilitate the iodination step.

Formation of the 2-Oxopropanoic Acid Moiety

  • The keto acid functionality is introduced via oxidation or acylation of the halogenated aromatic intermediates. For example, hydrolysis of tert-butyl esters or related intermediates in aqueous acidic or basic media at 25-30°C leads to the free acid form.

  • Extraction with solvents such as dichloromethane or ethyl acetate, followed by washing with aqueous sodium chloride and hydrochloric acid or sodium hydroxide solutions, helps isolate the acid product.

Purification and Isolation

  • The organic layers are separated and solvents distilled off under reduced pressure.

  • Co-distillation with isopropanol and subsequent stirring in isopropanol at 25-30°C for 10 minutes enhances crystallization and purity.

  • Filtration and drying yield the final 3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid product with yields varying depending on scale and reaction conditions.

Comparative Data Table of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (g or %) Notes
Bromination N-Bromosuccinimide, acetonitrile 25-30 2 hours 0.4 g Selective bromination at 5-position
Iodination Methyl iodide, tetrabutylammonium hydrogen sulfate, THF 25-30 (initial), 55-60 (heated) 6 hours Not specified Phase transfer catalysis for iodination
Hydrolysis/Acid formation Aqueous HCl or NaOH, ethyl acetate extraction 25-30 15-60 minutes Variable Conversion to free acid form
Purification Distillation under reduced pressure, co-distillation with isopropanol 25-30 10 minutes High purity Crystallization and drying

Research Results and Analysis

  • The described method from patent WO2019211868A1 provides a robust and scalable route to halogenated aromatic keto acids, including derivatives like This compound .

  • The use of mild temperatures (25-30°C) and common solvents (THF, acetonitrile, ethyl acetate) ensures operational safety and reproducibility.

  • Yields for bromination and iodination steps are moderate to good, with purification steps enhancing product quality.

  • The method allows for selective substitution patterns critical for the compound's biological and chemical properties.

  • Alternative synthetic methods involving diazotization and aromatic substitution (as in CA1133938A) provide complementary approaches to halogenated aromatic acids but are less specific to the exact compound of interest.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows for halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The carboxylic acid and ketone groups also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
3-(5-Bromo-2-fluorophenyl)propanoic acid Br (5), F (2) C₉H₈BrFO₂ ~247.06 Higher electronegativity of F vs. I
3-(3-Indolyl)-2-oxopropanoic acid Indole ring C₁₁H₉NO₃ 203.19 Plant hormone biosynthesis
3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropanoic acid OH (4), OCH₃ (3) C₁₀H₁₀O₅ 210.18 Vanillin pathway intermediate
3-(4-Methoxyphenyl)-2-oxopropanoic acid OCH₃ (4) C₁₀H₁₀O₄ 194.18 Marine cyanobacterial metabolite
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid Br (3), OH (4), OCH₃ (5) C₁₀H₉BrO₅ 289.08 Antioxidant/metabolite studies

Key Observations :

  • Halogen Effects : Bromine and iodine in the target compound introduce significant steric hindrance and polarizability compared to fluorine or chlorine analogs. This may enhance binding affinity in enzymatic pockets but reduce solubility .
  • Biological Roles: Analogs like 3-(3-Indolyl)-2-oxopropanoic acid (Indole-3-pyruvic acid) are pivotal in indole-3-acetic acid (plant hormone) biosynthesis, suggesting halogenated versions could modulate similar pathways with altered kinetics .
  • Metabolic Pathways: 3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropanoic acid (Vanilpyruvic acid) is linked to lignin degradation, while marine derivatives (e.g., 3-(4-methoxyphenyl)-2-oxopropanoic acid) are intermediates in protease inhibitor biosynthesis .

Q & A

Q. What are the recommended synthetic routes for 3-(5-Bromo-2-iodophenyl)-2-oxopropanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogen-directed coupling reactions or Friedel-Crafts acylation. For example:

Halogenation of phenylpropanoic acid derivatives : Start with a phenylpropanoic acid scaffold and introduce bromine/iodine via electrophilic substitution. Reaction conditions (e.g., Lewis acids like FeCl₃ for bromination or I₂/HNO₃ for iodination) must be optimized to avoid over-halogenation .

Cross-coupling reactions : Use Suzuki-Miyaura coupling to attach pre-halogenated aryl groups to a 2-oxopropanoic acid backbone. Pd catalysts, base (e.g., K₂CO₃), and solvent polarity (DMF vs. THF) critically affect regioselectivity and yield .

Ketone formation : Oxidize a propanol intermediate to the ketone using Jones reagent (CrO₃/H₂SO₄), ensuring controlled temperature (0–5°C) to prevent decarboxylation .

Q. Key Data :

StepOptimal ConditionsYield Range
BrominationFeCl₃, 40°C, DCM60–75%
IodinationI₂, HNO₃, RT50–65%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C70–85%

Q. How do bromine and iodine substituents influence the compound’s spectroscopic characterization (e.g., NMR, IR)?

  • NMR :
    • ¹H NMR : Iodine’s strong inductive effect deshields adjacent protons, causing downfield shifts (δ 7.8–8.2 ppm for aromatic protons). Bromine causes similar but less pronounced effects .
    • ¹³C NMR : Iodine increases the chemical shift of directly bonded carbons (C-I: δ 90–100 ppm) compared to C-Br (δ 70–80 ppm) .
  • IR : The ketone (C=O) stretch appears at ~1700 cm⁻¹, while carboxylic acid (O-H) shows a broad peak at 2500–3000 cm⁻¹. Halogens do not directly affect IR but alter electron density, slightly shifting C=O stretches .

Common Pitfalls : Overlapping signals in aromatic regions require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its chloro/fluoro analogs?

  • Electronic Effects : Iodine’s larger atomic radius and lower electronegativity (vs. Cl/F) reduce electron-withdrawing effects, potentially weakening binding to targets like enzymes. Compare IC₅₀ values using isothermal titration calorimetry (ITC) to quantify affinity differences .
  • Steric Hindrance : Iodine’s bulkiness may block access to hydrophobic binding pockets. Molecular docking simulations (e.g., AutoDock Vina) can model steric clashes .
  • Metabolic Stability : Iodinated compounds often exhibit slower hepatic clearance. Perform comparative microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. Example Data :

AnalogIC₅₀ (μM)Metabolic Half-life (h)
Br/I Derivative12.3 ± 1.24.7
Cl/F Derivative8.9 ± 0.92.1

Q. How can regioselectivity challenges in halogenation be mitigated during synthesis?

  • Directing Groups : Introduce a temporary nitro (-NO₂) group to direct bromination/iodination to the desired position, followed by reduction to -NH₂ and removal .
  • Protection/Deprotection : Use silyl ethers to protect the ketone during halogenation, preventing unwanted side reactions .
  • Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, uniform heating. For example, iodination under microwave (100°C, 10 min) improves yield by 15% vs. conventional methods .

Case Study : Protecting the 2-oxo group with tert-butyldimethylsilyl (TBS) before iodination increased regioselectivity from 60% to 88% .

Q. What advanced techniques validate the compound’s interaction with enzymatic targets (e.g., kinases)?

  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition) to identify halogen bonding with catalytic residues .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to assess affinity changes caused by iodine’s polarizability .
  • Fluorescence Quenching : Monitor tryptophan residues near active sites; iodine’s heavy atom effect enhances quenching efficiency .

Data Interpretation Tip : Compare ΔG values from SPR with computational predictions (e.g., MM-GBSA) to validate binding models .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

  • Aqueous Buffers : At pH > 7, the carboxylic acid group deprotonates, increasing solubility but accelerating degradation via keto-enol tautomerization. Use LC-MS to track degradation products .
  • Organic Solvents : DMSO stabilizes the compound but may denature proteins. Optimize solvent concentration (<1% v/v) in cell-based assays .
  • pH-Dependent Reactivity : Below pH 4, the protonated carboxylic acid forms intramolecular H-bonds with the ketone, reducing reactivity. Confirm stability via ¹H NMR in PBS/D₂O .

Q. Stability Profile :

ConditionHalf-life
pH 7.4, 37°C48 h
pH 5.0, 37°C72 h
10% DMSO>1 week

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Use Gaussian09 to model transition states and calculate activation energies (Ea) for SNAr reactions. Iodine’s leaving group ability (weaker C-I bond) lowers Ea by ~10 kcal/mol vs. bromine .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., carbonyl carbon) prone to nucleophilic attack .
  • Machine Learning : Train models on halogenated phenylpropanoic acid datasets to predict reaction outcomes (e.g., SchNet or Chemprop) .

Prediction Accuracy : DFT achieves ~85% agreement with experimental yields for SNAr reactions .

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